N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
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Overview
Description
N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide
- N-(Piperidin-4-yl)-2-(trifluoromethyl)phenyl]benzamide hydrochloride
Uniqueness
N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine is unique due to its combination of a piperidine ring, a trifluoromethyl group, and a naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
890302-20-2 |
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Molecular Formula |
C14H15F3N4 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C14H15F3N4/c15-14(16,17)12-2-1-10-11(21-12)5-8-19-13(10)20-9-3-6-18-7-4-9/h1-2,5,8-9,18H,3-4,6-7H2,(H,19,20) |
InChI Key |
ZXLGFCFXKSSPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=NC=CC3=C2C=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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